molecular formula C17H18O4S2 B262312 2,3-Bis[(4-methylphenyl)sulfonyl]propene

2,3-Bis[(4-methylphenyl)sulfonyl]propene

Cat. No.: B262312
M. Wt: 350.5 g/mol
InChI Key: LOICMLRZBSGTAS-UHFFFAOYSA-N
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Description

2,3-Bis[(4-methylphenyl)sulfonyl]propene is a sulfonyl-functionalized alkene characterized by two para-methylbenzenesulfonyl (Tos) groups attached to a propene backbone. The Tos groups ([(4-methylphenyl)sulfonyl]) are electron-withdrawing substituents that significantly influence the compound’s reactivity, solubility, and stability . This compound is primarily utilized in organic synthesis as a dienophile in Diels-Alder reactions or as a Michael acceptor due to its electron-deficient alkene system. Its structure distinguishes it from other sulfonylated alkenes by the specific substitution pattern and steric effects imposed by the methyl groups on the aromatic rings.

Properties

Molecular Formula

C17H18O4S2

Molecular Weight

350.5 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfonylprop-2-enylsulfonyl]benzene

InChI

InChI=1S/C17H18O4S2/c1-13-4-8-16(9-5-13)22(18,19)12-15(3)23(20,21)17-10-6-14(2)7-11-17/h4-11H,3,12H2,1-2H3

InChI Key

LOICMLRZBSGTAS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,3-Bis[(4-methylphenyl)sulfonyl]propene and analogous compounds:

Compound Name Molecular Formula Functional Groups Key Applications Reference
This compound C₁₉H₂₀O₄S₂ Two Tos groups, alkene Diels-Alder reactions, electrophilic additions
1,3-Bis(diphenylphosphino)propane C₂₇H₂₄P₂ Two diphenylphosphine groups, alkane Ligand in catalysis (e.g., cross-coupling)
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O Two bromophenyl groups, ketone Intermediate in pharmaceuticals

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The Tos groups in this compound enhance electrophilicity, contrasting with the electron-donating diphenylphosphine groups in 1,3-Bis(diphenylphosphino)propane, which stabilize metal complexes .
  • Reactivity: The alkene in this compound is more reactive toward nucleophiles compared to the ketone in 1,3-Bis(4-bromophenyl)-2-propanone, which undergoes condensation or reduction reactions .

Physicochemical Properties

Limited data on exact melting points or solubility are available for this compound. However, inferences can be drawn from related compounds:

  • Solubility : Sulfonyl groups generally confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Thermal Stability: The Tos groups likely enhance thermal stability compared to non-sulfonylated alkenes, similar to trends observed in other Tos derivatives .

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